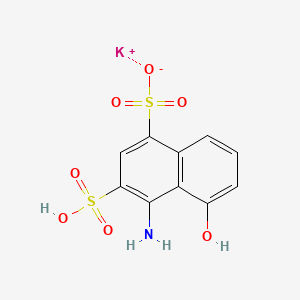

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex aromatic compounds containing multiple functional groups. According to PubChem database records, the compound possesses the systematic IUPAC name potassium;4-amino-5-hydroxy-3-sulfonaphthalene-1-sulfonate . This nomenclature clearly delineates the naphthalene core structure with precise positional indicators for each functional group, including the amino group at position 4, the hydroxyl group at position 5, and the sulfonate groups at positions 1 and 3 of the naphthalene ring system.

The Chemical Abstracts Service has assigned the unique registry number 57248-90-5 to this specific monopotassium salt form. This CAS number distinguishes it from other related naphthalenedisulfonic acid derivatives and provides unambiguous identification for scientific and commercial applications. The molecular formula is represented as C₁₀H₈KNO₇S₂ , reflecting the presence of ten carbon atoms, eight hydrogen atoms, one potassium ion, one nitrogen atom, seven oxygen atoms, and two sulfur atoms. The calculated molecular weight of this compound is 357.4 grams per mole , as determined through computational chemistry methods.

Additional registry information includes the European Community number 260-649-2 and the Unique Ingredient Identifier 2MQX7GB58M assigned by regulatory authorities. The compound's InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C10H9NO7S2.K/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1. The corresponding InChI Key LVXBUYIUMTZNLP-UHFFFAOYSA-M serves as a condensed, searchable representation of the molecular structure.

The following table summarizes the key identification parameters for this compound:

Synonyms and Historical Terminology in Chemical Literature

The compound this compound has accumulated various synonymous designations throughout its presence in chemical literature, reflecting different naming conventions and historical perspectives on its classification. The most frequently encountered alternative designation is 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, potassium salt (1:1) , which explicitly indicates the stoichiometric relationship between the organic acid component and the potassium counterion.

Historical literature has also employed the term monopotassium salt in various formulations, including "this compound" as a direct descriptor of the compound's ionic composition. The systematic approach to naming this compound has led to the adoption of the descriptor potassium;4-amino-5-hydroxy-3-sulfonaphthalene-1-sulfonate , which emphasizes the anionic nature of the organic component and its association with the potassium cation.

Chemical database systems have assigned specific identifiers that serve as synonyms in digital cataloging systems. The designation DTXSID6069167 represents the compound's identification within the Distributed Structure-Searchable Toxicity Database. Similarly, the alphanumeric code AKOS024355063 serves as a commercial supplier identifier, while 2MQX7GB58M functions as the regulatory UNII designation.

An important historical connection exists with the parent acid form, commonly known as Chicago acid , which carries the CAS registry number 82-47-3 . This parent compound, formally designated as 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid, represents the free acid form from which the monopotassium salt is derived. The Chicago acid terminology has historical significance in dye chemistry and industrial applications, where this class of compounds has found extensive utility.

Alternative nomenclature systems have produced variations such as Potassium 8-amino-5,7-disulfo-1-naphtholate , which reflects a different numbering convention for the naphthalene ring system. This alternative naming demonstrates the complexity inherent in aromatic compound nomenclature, where different numbering systems can produce seemingly disparate names for identical chemical structures.

Structural Relationship to Naphthalenedisulfonic Acid Derivatives

The compound this compound belongs to an extensive family of naphthalenedisulfonic acid derivatives that share the common structural feature of a naphthalene ring system bearing two sulfonic acid groups. Within this family, the specific positioning of functional groups creates distinct chemical and physical properties, making positional isomerism a critical factor in understanding these compounds' relationships and applications.

The parent compound, Chicago acid (4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid), serves as the foundational structure from which the monopotassium salt is derived through neutralization of one of the two sulfonic acid groups. This parent acid exists in various salt forms, including the disodium salt variant cataloged under CAS number 52789-62-5, which demonstrates the versatility of counterion selection in this chemical family.

Closely related compounds within the naphthalenedisulfonic acid family include several positional isomers that differ in the placement of sulfonic acid groups on the naphthalene ring. Naphthalene-2,6-disulfonic acid represents one such isomer where the sulfonic groups occupy the 2 and 6 positions rather than the 1 and 3 positions. Similarly, naphthalene-2,7-disulfonic acid demonstrates another positional variant with sulfonic groups at the 2 and 7 positions. These structural variations significantly influence the compounds' chemical reactivity and physical properties.

The presence of both amino and hydroxyl substituents in the target compound creates additional structural relationships within the family. H acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, CAS 90-20-0) represents a positional isomer where the sulfonic groups are located at positions 2 and 7 instead of 1 and 3, while maintaining the same amino and hydroxyl substitution pattern. This compound exemplifies how subtle changes in sulfonic group positioning can create distinct chemical entities with different properties and applications.

Another significant family member is J acid (2-amino-5-naphthol-7-sulfonic acid, CAS 87-02-5), which contains only a single sulfonic acid group but maintains the amino and hydroxyl functionalities characteristic of this compound class. The structural simplification to a monosulfonic acid demonstrates the progressive complexity possible within naphthalene-based aromatic compounds.

Armstrong's acid (naphthalene-1,5-disulfonic acid) provides an example of a naphthalenedisulfonic acid derivative lacking the amino and hydroxyl substituents, featuring only the disulfonic acid functionality. This compound illustrates the base structure upon which additional functional groups can be introduced to create more complex derivatives like the target compound.

The following table presents key structural relationships within the naphthalenedisulfonic acid family:

The structural diversity within this family extends to compounds featuring different amino group positions, such as the 7-amino-1,3-naphthalenedisulfonic acid derivatives (CAS 842-15-9). These positional variants demonstrate how systematic modification of substituent locations creates a rich library of related compounds, each with distinct chemical properties and potential applications.

Understanding these structural relationships provides insight into the systematic organization of naphthalenedisulfonic acid chemistry and highlights the importance of precise nomenclature in distinguishing between closely related compounds. The monopotassium salt formation of the target compound represents one of many possible ionic forms within this extensive chemical family, each offering unique solubility and reactivity characteristics suitable for specific applications.

Properties

CAS No. |

57248-90-5 |

|---|---|

Molecular Formula |

C10H8KNO7S2 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

potassium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.K/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChI Key |

LVXBUYIUMTZNLP-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[K+] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.[K+] |

Other CAS No. |

57248-90-5 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Selectivity

- Temperature : 40–60°C to favor disulfonation over monosulfonation.

- Oleum Concentration : 20–30% free SO₃ ensures optimal sulfonating power without excessive side reactions.

- Time : 6–8 hours for complete conversion.

The regioselectivity for 1,3-disulfonation is achieved by controlling the stoichiometry of oleum and maintaining a moderate reaction temperature. Higher temperatures (>80°C) risk polysulfonation, while lower temperatures (<30°C) yield monosulfonated byproducts.

Nitration of 1,3-Naphthalenedisulfonic Acid

Nitration introduces a nitro group at the 4-position, directed by the electron-withdrawing sulfonic acid groups.

Nitrating Agents and Conditions

- Mixed Acid System : Concentrated nitric acid (65–70%) in sulfuric acid (90–95%) at 10–15°C.

- Molar Ratio : 1.1 equivalents HNO₃ per naphthalenedisulfonic acid to ensure complete nitration.

The reaction produces 4-nitro-1,3-naphthalenedisulfonic acid, confirmed via HPLC and UV-Vis spectroscopy.

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amino group.

Catalytic Hydrogenation

Iron-HCl Reduction

- Reagents : Iron powder in 10% HCl at 80–90°C.

- Yield : 85–88%.

Catalytic hydrogenation is preferred industrially due to higher yields and reduced waste.

Hydroxylation at the 5-Position

The hydroxyl group is introduced via alkaline fusion or oxidative methods.

Alkaline Fusion

Oxidative Hydroxylation

- Reagents : H₂O₂ in acetic acid at 60–70°C.

- Yield : 65–70%.

Alkaline fusion is more economical for large-scale production.

Formation of the Monopotassium Salt

Neutralization with potassium hydroxide selectively replaces one sulfonic acid proton.

Neutralization Protocol

- pH Control : Adjust to 6.5–7.0 using 20% KOH.

- Stoichiometry : 1:1 molar ratio of KOH to 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid.

- Crystallization : Evaporate under reduced pressure and recrystallize from ethanol-water.

Comparative Analysis of Methods

| Step | Method | Yield (%) | Purity (%) | Industrial Feasibility |

|---|---|---|---|---|

| Sulfonation | Oleum, 50°C | 95 | 98 | High |

| Nitration | Mixed acid, 15°C | 90 | 97 | Moderate |

| Reduction | Pd/C, H₂, 60°C | 94 | 99 | High |

| Hydroxylation | Alkaline fusion | 72 | 95 | High |

| Salt Formation | KOH neutralization | 88 | 98 | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted naphthalene derivatives.

Scientific Research Applications

Biological Applications

-

Fluorescent Probe :

- The compound is utilized as a fluorescent probe in biochemical assays. It exhibits fluorescence properties that are useful in detecting biomolecules. The excitation wavelength is at 310 nm with emission at 450 nm in a phosphate buffer at pH 7.0, making it suitable for various fluorescence-based applications .

- Glycosyltransferase Activity Assays :

Industrial Applications

- Dye Manufacturing :

- Analytical Chemistry :

Case Study 1: Use in Textile Dyes

A study conducted on the synthesis of direct dyes from naphthalene derivatives highlighted the role of 1,3-naphthalenedisulfonic acid derivatives in improving dyeing efficiency on cotton fabrics. The presence of sulfonic groups increased dye affinity and fixation rates, leading to vibrant colors with improved wash fastness.

Case Study 2: Glycosylation Studies

Research published in Analytical Biochemistry utilized monopotassium salt derivatives of naphthalenedisulfonic acid to investigate glycosyltransferase activities. The study demonstrated that these compounds could effectively serve as acceptors for glycosylation reactions, providing insights into enzyme kinetics and substrate specificity .

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds and participate in various chemical interactions, while the sulfonic acid groups enhance its solubility and reactivity. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a labeling agent in biological systems.

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

Molecular Formula : C₁₀H₆K₂O₇S₂

Key Differences :

- Substituents: Hydroxy group at position 7 (vs. 5 in the target compound); lacks an amino group.

- Counterion: Dipotassium (vs. monopotassium), enhancing ionic strength and solubility .

7-Amino-1,3-Naphthalenedisulfonic Acid Monopotassium Salt (CAS 16396-1A)

Molecular Formula: C₁₀H₈KNO₆S₂ Key Differences:

2,7-Naphthalenedisulfonic Acid, 4-Amino-5-Hydroxy-, Monosodium Salt (CAS 5460-09-3)

Molecular Formula : C₁₀H₈NNaO₇S₂

Key Differences :

2,7-Naphthalenedisulfonic Acid, 3-Amino-5-Hydroxy-4-[2-(5-Sulfo-2-Naphthalenyl)Diazenyl]-, Sodium Salt (CAS 89785-34-2)

Molecular Formula : C₂₀H₁₆N₃NaO₁₀S₃

Key Differences :

- Complexity : Incorporates a diazenyl (-N=N-) group and additional sulfonate substituents.

- Applications : Direct application as a polyazo dye due to chromophoric azo linkages .

Comparative Data Table

Key Research Findings

- Reactivity: The target compound’s amino and hydroxy groups enable dual functionality in diazotization (amino) and metal chelation (hydroxy) . In contrast, analogs lacking these groups (e.g., Dipotassium 7-hydroxy-1,3-disulphonate) are less reactive .

- Ionic Effects : Potassium salts generally exhibit higher solubility than sodium salts in polar solvents, but dipotassium derivatives (e.g., CAS 842-18-2) may crystallize differently .

Biological Activity

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt (CAS RN 52789-62-5) is a compound with significant biological activity. It is primarily recognized for its role as a calcium/calmodulin-dependent protein kinase (CaMKP) inhibitor, which is crucial in various cellular processes including phosphorylation and dephosphorylation. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7NNa2O7S2

- Molecular Weight : 363.27 g/mol

- IUPAC Name : Disodium 4-amino-5-hydroxynaphthalene-1,3-disulfonate

- Synonyms : Chicago Acid, SS Acid, Monosodium 1-Amino-8-naphthol-2,4-disulfonate

The primary biological activity of this compound is its inhibition of CaMKP. This inhibition affects various signaling pathways that are critical in cell proliferation, differentiation, and apoptosis. By modulating these pathways, the compound can influence numerous physiological processes.

Antimicrobial Properties

Research indicates that derivatives of naphthalenedisulfonic acids exhibit antimicrobial properties. For instance, studies have shown that certain naphthalene derivatives can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that 1,3-naphthalenedisulfonic acid derivatives can induce apoptosis in cancer cell lines. A study reported that treatment with these compounds resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Toxicological Profile

Toxicological studies have assessed the safety profile of the compound. In acute toxicity tests on rats, it was observed that high doses (up to 1000 mg/kg) did not lead to mortality but caused reversible hematological changes such as normochromic anemia and increased bilirubin levels .

Case Study 1: Hematological Effects

In a controlled study involving rats treated with varying doses of the compound, significant findings included:

- Increased bilirubin levels at higher doses.

- Evidence of normochromic anemia characterized by reduced red blood cell indices.

- Reversible effects upon cessation of treatment.

| Dose (mg/kg) | Hemoglobin (g/dL) | Bilirubin (mg/dL) | Recovery Period |

|---|---|---|---|

| Control | 14.5 | 0.5 | - |

| 200 | 12.0 | 1.0 | 4 weeks |

| 1000 | 10.0 | 3.5 | 4 weeks |

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of naphthalenedisulfonic acid derivatives against various bacterial strains. The results indicated:

- Significant inhibition of Staphylococcus aureus and Escherichia coli growth.

- Minimum inhibitory concentrations (MICs) were determined to be in the range of 50-100 µg/mL.

Q & A

Q. What are the recommended synthesis routes for 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt?

Synthesis typically involves diazotization and coupling reactions. For example, diazotized intermediates (e.g., 4-nitro-1,3-benzenediamine) can be coupled with resorcinol derivatives, followed by sulfonation and potassium salt formation . Key steps include pH-controlled diazotization (0–5°C, nitrous acid) and purification via recrystallization. Reaction efficiency depends on stoichiometric ratios and temperature gradients. Evidence from analogous azo-dye syntheses supports using sodium nitrite in acidic media for diazo group stabilization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- UV-Vis spectroscopy (λ~400–600 nm for azo chromophores) .

- High-performance liquid chromatography (HPLC) with diode-array detection (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

- Nuclear magnetic resonance (NMR) (¹H/¹³C for aromatic proton and sulfonate group assignments; D₂O as solvent due to salt solubility) .

- Mass spectrometry (MS) (ESI-MS in negative ion mode to confirm molecular weight and fragmentation patterns) .

- Elemental analysis to verify potassium content.

Q. What are the critical toxicity parameters for handling this compound in laboratory settings?

Acute toxicity data from structurally similar compounds (e.g., LD₅₀ in rodents via intravenous injection: ~100–200 mg/kg) suggest strict PPE protocols. Chronic exposure risks include hepatotoxicity and potential carcinogenicity (IARC Group 3 classification) . Prioritize fume hood use, avoid skin contact, and implement waste neutralization (e.g., alkaline hydrolysis for azo bond cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for this compound?

Discrepancies arise from assay variability (e.g., Ames test vs. mammalian cell assays). To reconcile:

- Dose-response validation : Test multiple concentrations (0.1–100 µg/mL) in Salmonella typhimurium TA98 (with/without S9 metabolic activation) .

- Mechanistic studies : Use comet assays (DNA strand breaks) or γH2AX foci analysis in human HepG2 cells to differentiate genotoxic vs. epigenetic effects .

- Metabolite profiling : Incubate with liver microsomes (rat/human) and analyze via LC-MS to identify reactive intermediates (e.g., hydroxylamines) .

Q. What experimental designs are optimal for studying environmental degradation pathways?

- Photolysis : Exclude aqueous solutions to UV light (λ=254–365 nm) and monitor degradation via LC-UV (quantify half-life).

- Biodegradation : Use activated sludge (OECD 301F test) with LC-HRMS to detect sulfonate cleavage products (e.g., naphthoquinones) .

- Adsorption studies : Conduct batch experiments with soil/sediment (pH 5–9) to assess sorption coefficients (Kd) using SPE-LC/MS .

Q. How can researchers investigate this compound’s interaction with serum albumin for drug delivery applications?

Employ fluorescence quenching assays :

- Titrate bovine serum albumin (BSA) with the compound (0–50 µM).

- Measure Stern-Volmer constants (Ksv) and binding stoichiometry via Förster resonance energy transfer (FRET).

- Validate with molecular docking simulations (PDB ID: 4F5S) to identify binding pockets near tryptophan residues .

Q. What methodologies are suitable for detecting endocrine-disrupting activity?

Screen using:

- Yeast estrogen screen (YES) and yeast androgen screen (YAS) to assess receptor binding .

- Transcriptional activation assays (e.g., luciferase reporters in MCF-7 cells) at 1–100 nM concentrations.

- Metabolomic profiling (GC-MS) to monitor steroidogenesis disruption in H295R adrenocortical cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.